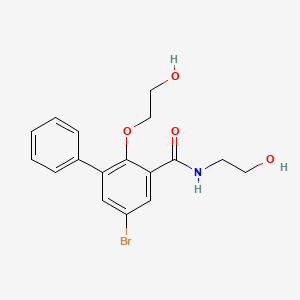![molecular formula C7H10O4 B13812087 2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid is a chiral compound with a unique structure that includes a formyloxolane ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a stereoselective cyclization reaction to form the oxolane ring, followed by formylation and subsequent acetic acid introduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation typically involves amines and coupling agents.
Major Products Formed
Oxidation: 2-[(2S,5R)-5-carboxyloxolan-2-yl]acetic acid.
Reduction: 2-[(2S,5R)-5-hydroxymethyloxolan-2-yl]acetic acid.
Substitution: Various esters and amides depending on the reagents used.
Applications De Recherche Scientifique
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The formyloxolane ring can interact with enzymes and receptors, potentially modulating their activity. The acetic acid moiety can participate in biochemical reactions, influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2S,5R)-5-hydroxymethyloxolan-2-yl]acetic acid
- 2-[(2S,5R)-5-carboxyloxolan-2-yl]acetic acid
- 2-[(2S,5R)-5-methyloxolan-2-yl]acetic acid
Uniqueness
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid is unique due to its formyl group, which imparts distinct reactivity and potential for further chemical modifications. This sets it apart from similar compounds that may lack the formyl group or have different substituents .
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid |
InChI |
InChI=1S/C7H10O4/c8-4-6-2-1-5(11-6)3-7(9)10/h4-6H,1-3H2,(H,9,10)/t5-,6+/m0/s1 |
Clé InChI |
QADSJCWXPCYUCQ-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CC(=O)O)C=O |
SMILES canonique |
C1CC(OC1CC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)

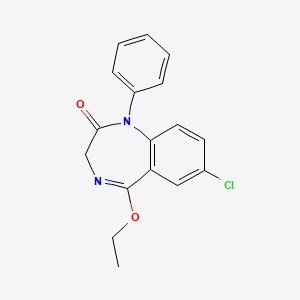
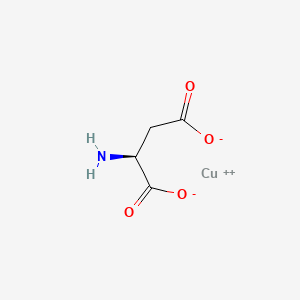
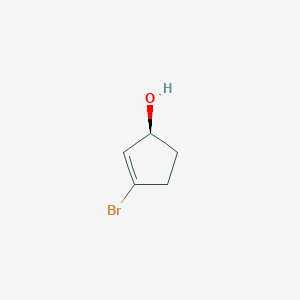
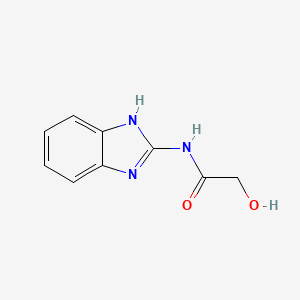
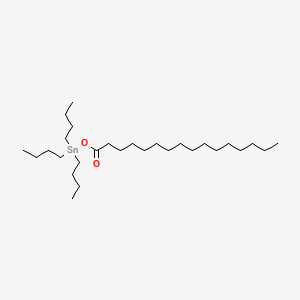
![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)
![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)
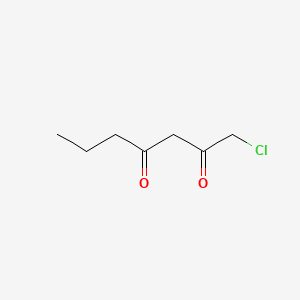
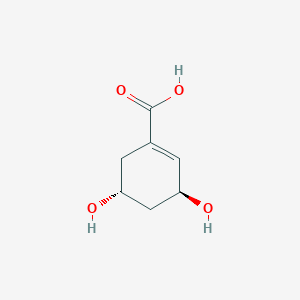
![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
